Pergularinine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Cancer Properties:

Studies have shown pergularinine to possess anti-cancer properties. Research suggests it can inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and liver cancers []. The mechanism of action involves inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

Source

[] Thomas TD, et al. (2006). Cytotoxic and apoptotic effects of Clerodendrum phlomidis Linn. on human Dalton's lymphoma (Daudi) cells. Life Sciences, 79(20): 2229-2235. ()

Anti-Inflammatory Activity:

Pergularinine exhibits anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators like cytokines and chemokines, which contribute to inflammation and various diseases []. This suggests its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.

Source

[] Li Y, et al. (2012). Pergularinine inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 macrophages. International Immunopharmacology, 12(3): 412-418. ()

Anti-Microbial Potential:

Research suggests pergularinine possesses anti-microbial properties. Studies have shown activity against various bacteria and fungi, suggesting its potential application in developing new antibiotics and antifungal agents.

Source

Rajeshkumar S, et al. (2011). Antibacterial and antifungal activities of Clerodendrum phlomidis leaf extract. Asian Journal of Plant Sciences, 10(2): 132-135. ()

Other Potential Applications:

Pergularinine is being explored for its potential applications in other areas, including:

- Neuroprotective effects: Studies suggest pergularinine may have neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Antioxidant activity: Pergularinine exhibits antioxidant properties, which may help protect cells from damage caused by free radicals.

Pergularinine is a phenanthroindolizidine alkaloid primarily extracted from the plant Pergularia pallida. This compound has garnered attention due to its complex structure and significant biological activities. The chemical formula for pergularinine is C₁₈H₂₃N, and it possesses a unique bicyclic structure that contributes to its pharmacological properties. The compound is characterized by several functional groups that enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Oxidation: This reaction modifies the functional groups in the molecule, potentially altering its biological activity.

- Alkylation: Pergularinine can be alkylated to produce derivatives with enhanced solubility and bioactivity.

- Hydrolysis: In certain conditions, pergularinine may hydrolyze, affecting its stability and efficacy.

These reactions are crucial for synthesizing derivatives that may exhibit improved pharmacological profiles.

Pergularinine exhibits notable biological activities, primarily as an antitumor agent. Research indicates that it inhibits key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase . Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Its mechanisms of action include:

- Inhibition of DNA synthesis: By targeting thymidylate synthase, pergularinine disrupts DNA replication in rapidly dividing cells.

- Induction of apoptosis: Studies have demonstrated that pergularinine can trigger apoptotic pathways in various cancer cell lines .

Several methods have been developed for synthesizing pergularinine and its derivatives:

- Extraction from Natural Sources: Pergularinine is traditionally obtained from the leaves of Pergularia pallida through solvent extraction techniques.

- Chemical Synthesis: Synthetic routes involve multi-step processes that typically start with simpler alkaloids or precursors. For example, the synthesis may begin with the alkylation of phenanthridine derivatives followed by cyclization reactions to form the indolizidine core .

These synthetic methods allow for the production of pergularinine analogs with varying biological activities.

Pergularinine has several applications in medicinal chemistry:

- Anticancer Drug Development: Due to its ability to inhibit tumor growth and induce apoptosis, pergularinine is being explored as a lead compound for developing new anticancer therapies.

- Pharmacological Research: Its unique structure makes it a valuable compound for studying enzyme inhibition and drug interactions.

- Natural Product Chemistry: Pergularinine serves as a model compound for synthesizing other bioactive alkaloids.

Interaction studies have revealed that pergularinine interacts with various biological targets:

- Enzyme Inhibition: Pergularinine has been shown to inhibit dihydrofolate reductase and thymidylate synthase, crucial enzymes in nucleotide synthesis .

- Cell Signaling Pathways: It affects multiple signaling pathways involved in cell proliferation and apoptosis, including those mediated by protein kinase B (AKT) and nuclear factor-kappa B (NF-κB) .

These interactions underline its potential as a therapeutic agent.

Pergularinine shares structural similarities with other phenanthroindolizidine alkaloids. Key compounds include:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tylophorine | Phenanthroindolizidine | Antitumor activity; enzyme inhibition |

| Tylophorinidine | Phenanthroindolizidine | Anticancer effects; apoptosis induction |

| Ideamine | Indolizidine | Antimicrobial properties |

Uniqueness of Pergularinine:

- While all these compounds exhibit antitumor properties, pergularinine's specific mechanism involving thymidylate synthase inhibition sets it apart. Its structural attributes also allow for diverse modifications that can enhance its pharmacological profile compared to its analogs.

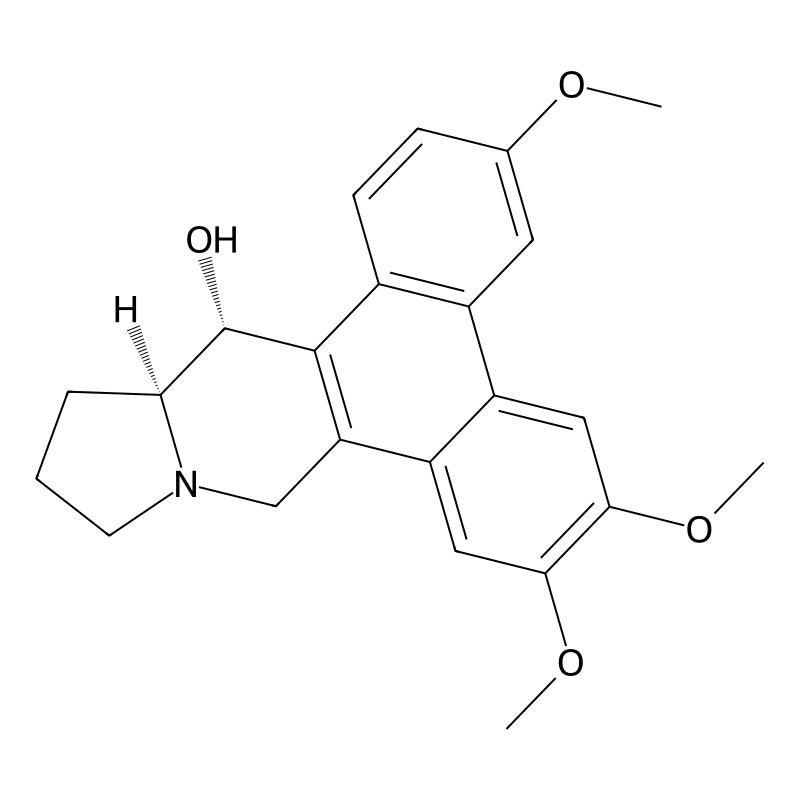

Molecular Formula and Structural Characteristics (C₂₃H₂₅NO₄)

Pergularinine represents a phenanthroindolizidine alkaloid with the molecular formula C₂₃H₂₅NO₄, characterized by a complex pentacyclic structure that consists of a phenanthrene moiety fused to an indolizidine ring system [1] [2]. The compound belongs to a family of plant-derived alkaloids composed of over sixty compounds, primarily isolated from the Asclepiadaceae and Moraceae plant families [24]. The structural architecture of pergularinine features three methoxy groups positioned at the 3, 6, and 7 positions of the phenanthrene ring, along with a single hydroxyl group located at the C-14 position [4] [5].

The core structural framework exhibits a non-planar arrangement between the two major moieties, phenanthrene and indolizidine, which plays a crucial role in determining the biological activity of phenanthroindolizidine alkaloids [23]. This structural characteristic distinguishes pergularinine from planar aromatic systems and contributes to its unique conformational properties. The compound possesses five distinct ring systems, including three aromatic rings and two saturated rings, creating a rigid yet flexible molecular architecture [5].

| Structural Feature | Description | Reference |

|---|---|---|

| Chemical Class | Phenanthroindolizidine alkaloid | [1] [2] |

| Core Structure | Phenanthrene fused to indolizidine | [23] [24] |

| Number of Methoxy Groups | 3 (at positions 3, 6, and 7) | [4] |

| Hydroxyl Groups | 1 (at C-14) | [4] |

| Ring System | Pentacyclic system | [5] |

| Aromatic Rings | 3 | [5] |

| Saturated Rings | 2 | [5] |

Stereochemistry and Conformational Analysis

(13aS,14R) Configuration

Pergularinine exhibits a specific stereochemical configuration designated as (13aS,14R), indicating the absolute configuration at the two key stereogenic centers within the indolizidine portion of the molecule [4] [26]. The stereochemistry at C-13a is determined to be S configuration, while the C-14 position maintains an R configuration, resulting in a trans-relationship between these two centers [26]. This stereochemical arrangement is characteristic of phenanthroindolizidine alkaloids and significantly influences the three-dimensional molecular conformation.

The absolute configuration determination follows established protocols for phenanthroindolizidine alkaloids, where compounds with S configuration at C-13a typically exhibit positive optical rotation, while those with R configuration show negative optical rotation [26]. The stereochemical assignment is further supported by nuclear Overhauser effect spectroscopy data and circular dichroism measurements, which provide definitive evidence for the spatial arrangement of substituents around the stereogenic centers [26].

Cis-Stereoisomeric Properties

The stereoisomeric properties of pergularinine are characterized by the relative configuration between the hydrogen atoms at C-13a and C-14, which adopt a trans arrangement in the (13aS,14R) configuration [26]. This trans configuration contrasts with potential cis arrangements that could theoretically exist but are not observed in the natural product [33]. The conformational analysis reveals that the non-planar structure between the phenanthrene and indolizidine moieties is essential for maintaining the stereochemical integrity of the molecule [23].

The conformational landscape of pergularinine involves restricted rotation around key bonds due to the fused ring system, which limits the molecule to specific conformational states [30] [34]. The trans configuration at the ring junction contributes to the overall rigidity of the indolizidine portion while allowing for some flexibility in the orientation of the methoxy substituents on the phenanthrene ring [30]. This conformational constraint is critical for the biological activity of the compound, as increasing planarity and rigidity of the indolizidine moiety significantly reduces potency in related alkaloids [23].

Physicochemical Parameters

Molecular Weight (379.4 g/mol)

Pergularinine possesses a molecular weight of 379.4 grams per mole, placing it within the typical range for phenanthroindolizidine alkaloids [4] [5]. The exact molecular weight is determined to be 379.178 atomic mass units, reflecting the precise atomic composition of the molecule [5]. The heavy atom molecular weight, excluding hydrogen atoms, is calculated as 354.256 grams per mole, indicating the substantial contribution of carbon, nitrogen, and oxygen atoms to the overall molecular mass [5].

The molecular weight distribution within the pergularinine structure reflects the presence of 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and four oxygen atoms [4] [5]. This composition results in a total of 53 atoms, with 28 heavy atoms contributing to the molecular framework [5]. The molecular weight places pergularinine within the favorable range for drug-like compounds according to Lipinski's rule of five, which generally requires molecular weights below 500 grams per mole for optimal bioavailability [5].

Solubility Profile (LogP: 3.55, LogS: -3.5)

The solubility profile of pergularinine is characterized by a logarithmic partition coefficient (LogP) of 3.55, indicating moderate lipophilicity that falls within the acceptable range for membrane permeability [5]. This LogP value suggests that pergularinine exhibits favorable partitioning between aqueous and lipid phases, which is essential for cellular uptake and distribution [5]. The logarithmic solubility parameter (LogS) of -3.5 indicates relatively low aqueous solubility, with an estimated solubility of approximately 0.1 to 1 milligrams per milliliter in water [5].

The lipophilicity profile is further characterized by additional parameters including APOL (59.3878) and BPOL (31.9982), which describe the atomic and bond-based contributions to molecular polarity [5]. The compound exhibits five hydrogen bond acceptors and one hydrogen bond donor, contributing to its overall polarity and potential for intermolecular interactions [5]. The QED (Quantitative Estimate of Drug-likeness) score of 0.697 indicates favorable drug-like properties, while the natural product likeliness score of 0.897 confirms its natural origin [5].

| Parameter | Value | Significance |

|---|---|---|

| LogP | 3.55 | Moderate lipophilicity |

| LogS | -3.5 | Low aqueous solubility |

| Hydrogen Bond Acceptors | 5 | Moderate polarity |

| Hydrogen Bond Donors | 1 | Limited polar interactions |

| QED Score | 0.697 | Favorable drug-likeness |

| Natural Product Likeliness | 0.897 | High natural product probability |

Melting and Boiling Points

The melting and boiling points of pergularinine have not been extensively characterized in the available literature, likely due to the compound's limited natural abundance and the challenges associated with obtaining sufficient quantities for thermal analysis [15] [18]. Phenanthroindolizidine alkaloids typically exist as crystalline solids at room temperature, suggesting that pergularinine likely exhibits a melting point above ambient conditions [18]. The thermal stability of the compound is influenced by the rigid polycyclic structure, which generally confers resistance to thermal decomposition compared to more flexible organic molecules [20] [22].

The absence of specific melting and boiling point data for pergularinine reflects the general challenge in obtaining comprehensive thermal properties for complex natural products [15] [18]. The compound's thermal behavior would be expected to follow patterns similar to other phenanthroindolizidine alkaloids, which typically exhibit decomposition before reaching their boiling points due to the presence of sensitive functional groups such as methoxy and hydroxyl substituents [18] [20]. The thermal stability is also influenced by the intramolecular hydrogen bonding potential between the hydroxyl group and the nitrogen atom in the indolizidine ring [22].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for pergularinine, revealing characteristic signals that confirm the phenanthroindolizidine alkaloid framework [12] [26]. The proton nuclear magnetic resonance spectrum displays signals indicating the presence of three methoxy groups, typically appearing as singlets in the range of 3.9 to 4.0 parts per million [12]. The aromatic protons of the phenanthrene system produce complex multipets in the downfield region between 6.5 and 8.5 parts per million, characteristic of the substituted aromatic framework [12].

The carbon-13 nuclear magnetic resonance spectrum reveals the complete carbon framework of pergularinine, showing distinct signals for the aromatic carbons, methoxy carbons, and the aliphatic carbons of the indolizidine ring system [12] [26]. Nuclear Overhauser effect spectroscopy provides crucial stereochemical information, particularly for determining the relative configuration at the C-13a and C-14 positions [12] [26]. The correlation patterns observed in two-dimensional nuclear magnetic resonance experiments confirm the trans relationship between these stereogenic centers and support the assigned (13aS,14R) configuration [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of pergularinine reveals characteristic fragmentation patterns that are diagnostic for phenanthroindolizidine alkaloids [10] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 379, corresponding to the protonated molecular ion [M+H]⁺ [12]. Key fragmentation pathways include the loss of 69 mass units, resulting in a prominent fragment ion at mass-to-charge ratio 326, which represents the loss of a portion of the indolizidine ring system [12].

Additional fragmentation patterns include the formation of a base peak at mass-to-charge ratio 70, which is characteristic of the phenanthroindolizidine alkaloid class and reflects the fragmentation of the indolizidine portion [12]. The mass spectrometry fragmentation behavior provides structural confirmation and can be used for identification purposes in complex mixtures [10] [13]. The fragmentation patterns are consistent with collision-induced dissociation mechanisms that preferentially cleave bonds adjacent to the nitrogen atom and the hydroxyl-bearing carbon [13].

Infrared Spectroscopy Analysis

Infrared spectroscopy of pergularinine reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [9]. The hydroxyl group at C-14 produces a broad absorption band in the region of 3200-3600 wavenumbers, indicative of the alcohol functionality [9]. The methoxy groups contribute to the carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range [9].

The aromatic carbon-hydrogen bending vibrations and the phenanthrene ring system produce characteristic absorption patterns in the fingerprint region below 1500 wavenumbers [9]. The nitrogen-containing indolizidine ring contributes to the overall vibrational spectrum, though specific nitrogen-hydrogen stretching vibrations are not prominent due to the tertiary nature of the nitrogen atom [9]. The infrared spectrum serves as a complementary analytical tool for structural confirmation and purity assessment of pergularinine samples [9].

Chemical Reactivity and Stability

The chemical reactivity and stability of pergularinine are governed by the presence of multiple functional groups, including methoxy groups, a tertiary hydroxyl group, and the phenanthroindolizidine alkaloid framework [20] [22]. The compound exhibits moderate stability under ambient conditions, though the hydroxyl group at C-14 represents a potential site for chemical modification and degradation [20]. The methoxy groups on the phenanthrene ring are generally stable but can undergo demethylation under harsh acidic or basic conditions [20].

The indolizidine nitrogen atom, being tertiary and incorporated into the rigid ring system, shows limited reactivity compared to primary or secondary amines [22]. The overall molecular stability is enhanced by the extensive conjugation within the phenanthrene system and the conformational rigidity imposed by the fused ring structure [20] [22]. The non-planar arrangement between the phenanthrene and indolizidine moieties contributes to the chemical stability by reducing potential for oxidative degradation that might occur in more planar systems [23].

Pergularinine is a phenanthroindolizidine alkaloid primarily isolated from plants belonging to the Apocynaceae family (formerly classified under Asclepiadaceae). This bioactive compound represents a significant secondary metabolite found in several genera within this plant family, with its distribution serving as an important chemotaxonomic marker [1] [2].

Pergularia pallida (Asclepiadaceae)

Pergularia pallida, currently classified as Telosma pallida (Roxb.) Craib, stands as the primary botanical source of pergularinine [3] [4]. This climbing vine, formerly known by multiple synonyms including Asclepias pallida Roxb. and Pergularia pallida (Roxb.) Wight & Arn., belongs to the Apocynaceae family [5] [6]. The species represents a twining subshrub characterized by slender stems that can reach up to 3 meters in length, with densely pubescent surfaces [5].

Five phenanthroindolizidine alkaloids, namely tylophorine, tylophorinidine, pergularinine, desoxypergularinine, and an unidentified base, have been successfully isolated from the roots of Pergularia pallida plants [4]. The root system of this species demonstrates particularly high concentrations of pergularinine, making it the most significant natural source for this compound [7] [8]. Research conducted on the alkaloid content revealed that the roots and foliage yield substantial quantities of phenanthroindolizidine alkaloids, with pergularinine being among the predominant compounds [9].

The morphological characteristics of Pergularia pallida include opposite leaves measuring 7-16 x 4-7 cm, ovate-oblong in shape with shortly acuminate apex and cordate base. The flowering structure consists of lateral, umbellate cymes with pale cream-colored, salver-shaped corollas approximately 1.5 cm in length [5]. The follicles range from 6-10 cm in length, appearing lanceolate and glabrous, containing ovate, flattened seeds with prominent margins [5].

Vincetoxicum hirsutum (Formerly Tylophora ovata)

Vincetoxicum hirsutum, previously classified as Tylophora ovata, represents another significant botanical source of pergularinine and related phenanthroindolizidine alkaloids [10] [11]. This climbing shrub, known for its extensive growth potential reaching up to 5 meters in height, demonstrates remarkable morphological adaptability across diverse habitats [10].

The species exhibits a wide distribution pattern across Eastern and Southern Asia, extending from the Indian Subcontinent to Taiwan and Peninsula Malaysia [12]. Vincetoxicum hirsutum thrives in various ecological niches, including forests, mixed woods, and thickets, particularly flourishing at elevations between 200 and 1,000 meters [10]. The plant demonstrates versatility in soil requirements, growing successfully in conditions ranging from light sandy to heavy clay soils [10].

Phenanthroindolizidine alkaloids isolated from Vincetoxicum hirsutum include various compounds structurally related to pergularinine [13]. Research has identified six naturally occurring phenanthroindolizidine alkaloids from Tylophora ovata, which have been examined for their potential therapeutic applications [14]. The alkaloid profile of this species contributes significantly to the chemotaxonomic understanding of the phenanthroindolizidine distribution within the Apocynaceae family [1].

The traditional medicinal applications of Vincetoxicum hirsutum include treatments for respiratory conditions such as asthma and bronchitis, particularly in Asian traditional medicine systems [10]. The roots have been historically employed in decoctions for various ailments, including leukaemia, traumatic injuries, and rheumatoid conditions [10].

Vincetoxicum indicum

Vincetoxicum indicum, also known by its synonym Tylophora indica, constitutes another important source of pergularinine within the phenanthroindolizidine alkaloid-producing plant family [15] [16]. This species demonstrates a notable presence across the Indian Subcontinent and seasonally dry tropical regions, functioning as a climbing subshrub or climbing shrub depending on environmental conditions [16].

The distribution of Vincetoxicum indicum encompasses various regions within the Indian Subcontinent, where it serves as a host plant for several butterfly species, including Euploea core (Common Crow), Parantica aglea (Glassy Tiger), and Parantica nilgiriensis (Nilgiri Tiger) [15]. This ecological relationship highlights the plant's significance within local ecosystems and its role in supporting biodiversity.

Tylophora indica has been extensively studied for its alkaloid content, with researchers identifying multiple phenanthroindolizidine alkaloids including tylophorine, tylophorinine, tylophrinidine, septicine, and isotylocrebrine [9]. The major alkaloid tylophorine found in this species possesses several pharmacological properties, including immunosuppressive, antitumour, antifeedant, antibacterial, antifungal, antiamoebic, diuretic, and hepatoprotective activities [9].

The biosynthetic pathways for phenanthroindolizidine alkaloids in Vincetoxicum indicum follow similar patterns observed in related species, involving the transformation of amino acid precursors such as ornithine, tyrosine, and phenylalanine through complex enzymatic processes [1]. The phenanthroindolizidine structure results from the fusion of a dibenzo-[f,h]pyrrolo [1,2-b]isoquinoline ring system, which serves as the core structural motif for this class of alkaloids [1].

Geographic Distribution of Source Plants

The geographic distribution of pergularinine-producing plants encompasses a substantial portion of tropical and subtropical Asia, reflecting the climatic preferences and evolutionary adaptations of the Apocynaceae family members [17] [18]. The distribution patterns of these species demonstrate remarkable consistency with biogeographic principles governing plant alkaloid distribution and chemotaxonomic relationships.

Pergularia pallida exhibits a broad distribution across the Indian Subcontinent, extending through Pakistan, India, Myanmar, Nepal, Bangladesh, Thailand, and Vietnam [19] [20]. The species demonstrates particular abundance in the Western Ghats region of India, where it thrives in scrub jungles, plains, and dry localities [5]. The geographic range includes both tropical and subtropical climatic zones, with the plant showing remarkable adaptability to varying moisture and temperature conditions.

The distribution of Vincetoxicum hirsutum spans from the Indian Subcontinent eastward to Taiwan and Peninsula Malaysia, with notable populations documented in China and various regions of Southeast Asia [12]. This extensive range reflects the species' adaptability to diverse ecological conditions, from subtropical mountain forests to tropical lowland environments. The elevation preferences ranging from 200 to 1,000 meters indicate the species' tolerance for varying climatic conditions within its geographic range [10].

Vincetoxicum indicum demonstrates a more restricted distribution pattern, primarily concentrated within the Indian Subcontinent and associated seasonally dry tropical biomes [16]. The species shows particular abundance in regions characterized by distinct wet and dry seasons, suggesting evolutionary adaptations to seasonal precipitation patterns common in monsoon-influenced climates.

The collective geographic distribution of pergularinine-producing species indicates a concentration within the Indo-Malayan biogeographic realm, with extensions into the Palearctic region in northern India and China [1] [17]. This distribution pattern aligns with the broader biogeographic distribution of the Apocynaceae family and reflects historical geological and climatic factors that have influenced plant evolution and migration patterns in Asia.

Biosynthetic Pathways

The biosynthesis of pergularinine follows the established phenanthroindolizidine alkaloid biosynthetic pathway, which involves complex transformations of amino acid precursors through multiple enzymatic steps [1] [21] [22]. Understanding these biosynthetic mechanisms provides crucial insights into the ecological and evolutionary significance of pergularinine production in plants.

Precursors and Intermediates

The biosynthetic pathway for pergularinine originates from three primary amino acid precursors: ornithine, tyrosine, and phenylalanine [1] [21]. Ornithine serves as the nitrogen-containing precursor, contributing a C₄N structural block that forms the pyrrolidine ring system essential for the indolizidine moiety [1]. The reactivity of ornithine is closely matched by L-lysine, which can provide an alternative C₅N unit for alkaloid biosynthesis [1].

The initial step in pergularinine biosynthesis involves the oxidative deamination of ornithine by diamine oxidase, producing the required aldehyde intermediate [1]. This transformation leads to the formation of a Δ¹-pyrrolinium cation, which undergoes further transformation to an imine. Upon interaction with water and cinnamic acid, this intermediate contributes to the emerging skeleton of the developing alkaloid [1].

Tyrosine and phenylalanine contribute to the formation of the aromatic ring systems characteristic of phenanthroindolizidine alkaloids [1] [21]. Ring B of the alkaloid structure derives from tyrosine, while ring A originates from phenylalanine. These aromatic amino acids undergo consolidation through cinnamic, caffeic, and p-coumaric acids to produce the complex polycyclic structure [1].

Key biosynthetic intermediates include 2-pyrrolidin-2-ylacetophenone and its oxygenated derivatives, which serve as intact precursors for phenanthroindolizidine alkaloids [21]. Research has demonstrated that these compounds are incorporated intact into the final alkaloid structure, confirming their role as legitimate biosynthetic intermediates [21].

Benzoylacetic acid and p-hydroxybenzoylacetic acid also function as precursors in the biosynthetic pathway, contributing to the formation of the phenanthrene ring system [21]. The incorporation of these compounds demonstrates the complexity of the biosynthetic network leading to pergularinine formation.

Enzymatic Processes

The enzymatic processes governing pergularinine biosynthesis involve multiple oxidative and coupling reactions that create the characteristic phenanthroindolizidine ring system [1] [21]. The biosynthetic pathway requires coordination between primary and secondary metabolic pathways, reflecting the sophisticated biochemical machinery present in alkaloid-producing plants.

Phenol oxidative coupling represents a crucial enzymatic step in pergularinine biosynthesis, facilitating the formation of the phenanthrene ring system through specific positional coupling reactions [1]. This process involves the oxidative coupling of aromatic rings at specific positions, ultimately determining the final structural configuration of the alkaloid.

The methylation steps in pergularinine biosynthesis involve methionine as the methyl donor, completing the decoration of hydroxyl groups present in the final alkaloid structure [1]. These methylation reactions are catalyzed by specific methyltransferases that recognize the phenanthroindolizidine scaffold and add methyl groups at precise positions.

The cyclization reactions that form the indolizidine ring system require coordinated enzymatic activity to achieve the proper stereochemical configuration observed in pergularinine [1]. These processes involve intramolecular condensation reactions that create the bridged ring system characteristic of this alkaloid class.

The biosynthetic pathway demonstrates remarkable specificity in producing the stereochemically complex pergularinine structure, indicating the presence of highly evolved enzymatic systems capable of controlling multiple aspects of the reaction sequence [21] [22]. The precision of these enzymatic processes reflects millions of years of evolutionary optimization for alkaloid production in these plant species.

Chemotaxonomic Significance

Pergularinine and related phenanthroindolizidine alkaloids serve as important chemotaxonomic markers within the Apocynaceae family, providing valuable insights into phylogenetic relationships and evolutionary patterns [1] [2] [23]. The distribution of these alkaloids across specific genera and species offers compelling evidence for taxonomic classification and systematic relationships.

Phenanthroindolizidine alkaloids are primarily found in four genera within the Apocynaceae family: Tylophora, Pergularia, Cynanchum, and Vincetoxicum [1]. This restricted distribution pattern suggests a common evolutionary origin for the biosynthetic machinery responsible for pergularinine production. The presence of these alkaloids in taxonomically related genera supports their use as chemotaxonomic markers for this plant family.

The structural diversity of phenanthroindolizidine alkaloids within different species provides additional taxonomic information [1]. Variations in methylation patterns, hydroxylation positions, and stereochemical configurations correlate with specific taxonomic groups, offering insights into evolutionary relationships and speciation processes.

Research has identified over 100 natural phenanthroindolizidine alkaloids, with each species typically producing a characteristic alkaloid profile [24]. This chemical diversity reflects adaptive radiation within the Apocynaceae family and provides a biochemical fingerprint for species identification and classification purposes.

The occurrence of pergularinine in specific geographic regions aligns with biogeographic patterns observed for other Apocynaceae taxa, supporting the use of alkaloid distribution data in understanding plant migration and evolutionary history [23]. The concentration of pergularinine-producing species in tropical and subtropical Asia reflects both historical and contemporary factors influencing plant distribution.

Chemotaxonomic studies utilizing pergularinine and related alkaloids have contributed to resolving taxonomic controversies within the Apocynaceae family [25]. The chemical evidence provided by alkaloid distribution patterns often supports or challenges morphological classification schemes, leading to more robust taxonomic frameworks.

Ecological Role in Plant Defense Mechanisms

Pergularinine functions as an important component of plant defense systems, contributing to protection against herbivorous insects, microbial pathogens, and competing vegetation [26] [27] [28]. The ecological significance of this alkaloid extends beyond simple chemical defense to encompass complex interactions with ecosystem components.

The antimicrobial properties of pergularinine provide plants with protection against bacterial and fungal pathogens [26] [7]. Research has demonstrated that pergularinine exhibits significant antibacterial activity against various pathogenic strains, including both Gram-positive and Gram-negative bacteria [26]. The mechanism of antimicrobial action involves inhibition of nucleic acid synthesis through targeting of dihydrofolate reductase, a key enzyme in bacterial metabolism [7] [29].

As an antifeedant compound, pergularinine deters herbivorous insects from consuming plant tissues [27]. The bitter taste and toxic properties of this alkaloid reduce the palatability of plant materials, thereby providing protection against insect damage. Some insects have evolved mechanisms to sequester phenanthroindolizidine alkaloids for their own defense, creating complex coevolutionary relationships [30].

The cytotoxic properties of pergularinine contribute to plant defense through direct toxic effects on herbivorous organisms [31]. The ability of this compound to inhibit cell proliferation and induce apoptosis in consumer organisms provides an effective deterrent against sustained herbivory. The concentration of pergularinine in root tissues particularly protects these vulnerable plant organs from soil-dwelling herbivores.

Pergularinine also functions in allelopathic interactions, where it inhibits the growth of competing plant species [27]. The release of this alkaloid into the soil environment through root exudation or leaf litter decomposition creates zones of reduced competition around pergularinine-producing plants. This chemical interference mechanism enhances the competitive advantage of alkaloid-producing species in natural ecosystems.

The production of pergularinine represents a significant metabolic investment for plants, indicating its fundamental importance in survival strategies [28]. The energetic cost of alkaloid biosynthesis must be balanced against the protective benefits provided, suggesting that pergularinine production is subject to strong selective pressure in environments with high herbivore pressure or pathogen loads.

The distribution of pergularinine within plant tissues reflects its defensive function, with higher concentrations typically found in vulnerable or valuable plant parts [27]. Root systems, young shoots, and reproductive structures often contain elevated pergularinine levels, providing targeted protection for these critical plant components.